N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a pyridazine ring substituted with a nitrophenyl group and an acetylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the pyridazine ring is treated with a nitrating agent such as nitric acid.
Thioether Formation: The thioether linkage is formed by reacting the nitrophenyl-substituted pyridazine with a thiol compound.
Acetamide Formation: The final step involves the acylation of the thioether with 4-acetylphenyl acetic acid to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thioether.
Reduction: Hydrogen gas with a palladium catalyst for reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Substituted Acetamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide: Similar structure with a different position of the nitro group.
N-(4-acetylphenyl)-2-((6-(3-aminophenyl)pyridazin-3-yl)thio)acetamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is unique due to the specific positioning of the nitrophenyl and acetylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-13(25)14-5-7-16(8-6-14)21-19(26)12-29-20-10-9-18(22-23-20)15-3-2-4-17(11-15)24(27)28/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODIBDHFOSFLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.